molecular formula C26H33FN4O5S B12496567 (2S,4R)-1-((S)-2-(1-Fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-(1-Fluorocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Cat. No.: B12496567
M. Wt: 532.6 g/mol
InChI Key: OKBLHQUBMCCFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of VH032-cyclopropane-F involves the acetylation of VH032 amine with acetic anhydride in the presence of N,N-diisopropylethylamine, using dichloromethane as the solvent . This method provides a straightforward route to obtain the desired compound with high purity. Industrial production methods typically follow similar synthetic routes but are scaled up to meet production demands.

Chemical Reactions Analysis

VH032-cyclopropane-F undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

VH032-cyclopropane-F is widely used in scientific research, particularly in the development of proteolysis-targeting chimeras (PROTACs). These molecules are designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system . This compound has applications in:

    Chemistry: As a building block for synthesizing complex molecules.

    Biology: In studying protein-protein interactions and cellular processes.

    Medicine: Potential therapeutic applications in targeting disease-related proteins.

    Industry: Used in the development of new drugs and biotechnological tools.

Mechanism of Action

VH032-cyclopropane-F exerts its effects by binding to the von-Hippel-Lindau protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various cellular signaling pathways.

Comparison with Similar Compounds

VH032-cyclopropane-F is unique due to its functionalized structure, which allows for rapid conjugation with linkers. Similar compounds include:

These compounds share similar binding affinities and mechanisms of action but differ in their specific functional groups and applications.

Properties

Molecular Formula

C26H33FN4O5S

Molecular Weight

532.6 g/mol

IUPAC Name

1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)

InChI Key

OKBLHQUBMCCFKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O

Origin of Product

United States

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